molecular formula C13H17NO4 B13794553 Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- CAS No. 76790-19-7

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl-

Cat. No.: B13794553
CAS No.: 76790-19-7
M. Wt: 251.28 g/mol
InChI Key: BIJYSDFGRQWBBC-UHFFFAOYSA-N
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Description

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- is a chemical compound with a complex structure that includes a hydroxylamine group, a butoxyphenylacetyl group, and a formyl group

Preparation Methods

The preparation of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves several synthetic routes. One common method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method allows for the production of the compound in a finely divided state, which is particularly useful for industrial applications.

Chemical Reactions Analysis

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines.

Scientific Research Applications

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein modification. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, including its use in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its effects on various biological processes.

Comparison with Similar Compounds

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- can be compared with other similar compounds, such as Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- and Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- . These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- makes it distinct and potentially more versatile in its applications.

Properties

CAS No.

76790-19-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[[2-(4-butoxyphenyl)acetyl]amino] formate

InChI

InChI=1S/C13H17NO4/c1-2-3-8-17-12-6-4-11(5-7-12)9-13(16)14-18-10-15/h4-7,10H,2-3,8-9H2,1H3,(H,14,16)

InChI Key

BIJYSDFGRQWBBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NOC=O

Origin of Product

United States

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